molecular formula C9H8FN3O2S2 B8446277 4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide

4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide

Cat. No. B8446277
M. Wt: 273.3 g/mol
InChI Key: XNHBHGGUUHIOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C9H8FN3O2S2 and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide

Molecular Formula

C9H8FN3O2S2

Molecular Weight

273.3 g/mol

IUPAC Name

4-amino-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8FN3O2S2/c10-7-5-6(11)1-2-8(7)17(14,15)13-9-12-3-4-16-9/h1-5H,11H2,(H,12,13)

InChI Key

XNHBHGGUUHIOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (8 mL, 0.1 mol) was added to the mixture of the [A] 4-(2,4-dimethoxy-benzylamino)-2-fluoro-N-thiazol-2-yl-benzenesulfonamide (2.59 g, 0.00612 mol) in methylene chloride (33 mL). The reaction mixture was stirred for one hour (turned into a purple solution) then concentrated to give the crude product, which was purified using Gilson preparative HPLC (reverse phase, Phenomenex 250×30 mm, 15 micron C18 column, 40 mL/min. Gradient, 85% A to 100% B over 25 min. Solvent A: 7800 water/200 acetonitrile/8 TFA. Solvent B: 7200 acetonitrile/800 water/8) to give the product as a yellow solid (0.92 g, 55%).
Quantity
8 mL
Type
reactant
Reaction Step One
Name
4-(2,4-dimethoxy-benzylamino)-2-fluoro-N-thiazol-2-yl-benzenesulfonamide
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Yield
55%

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